ABP688
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
924298-51-1 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |
InChI Key |
CNNZLFXCUQLKOB-ICFOKQHNSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |
Origin of Product |
United States |
Molecular Target Characterization and Binding Kinetics of Abp688
Affinity and Selectivity for Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Allosteric Site
ABP688 binds to a transmembrane allosteric site on mGluR5, distinguishing it from orthosteric binding sites where glutamate typically binds. researchgate.netfrontiersin.orgmedrxiv.org This allosteric interaction contributes to its highly selective profile. medrxiv.orgfrontiersin.orgnih.gov
In vitro receptor binding assays, particularly saturation binding experiments, have been crucial in characterizing this compound's interaction with mGluR5. Studies using rat whole-brain membranes (excluding the cerebellum) with [11C]this compound demonstrated a single high-affinity binding site. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brresearchgate.net Similarly, saturation autoradiography studies with [3H]this compound in human hippocampal and cerebellar tissue have provided insights into its binding characteristics in human brain regions. medrxiv.orgresearchgate.netmedrxiv.org Non-specific binding in these assays was typically determined by the addition of selective, non-competitive mGluR5 antagonists like 2-methyl-6-(phenylethynyl)-pyridine (MPEP). medrxiv.orgresearchgate.netmedrxiv.org
Scatchard analysis of saturation binding data for [11C]this compound in rat brain homogenates revealed a dissociation constant (KD) of 1.7 ± 0.2 nmol/L and a maximum number of binding sites (Bmax) of 231 ± 18 fmol/mg of protein. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brresearchgate.net This favorable Bmax/KD ratio supports its efficacy as a PET tracer. snmjournals.org
In human postmortem brain tissue, [3H]this compound saturation binding studies showed regional differences. In the CA1 region of the hippocampus, mean Bmax values were 1.31 ± 0.1 pmol/mg of tissue, with a KD of 1.5 ± 0.2 nmol/L. medrxiv.org In contrast, the cerebellum exhibited significantly lower Bmax values of 0.08 ± 0.01 pmol/mg of tissue and a lower KD of 0.4 ± 0.02 nmol/L, resulting in a hippocampus/cerebellum Bmax ratio of approximately 15:1. medrxiv.orgmedrxiv.org The absence of significant differences in KD values between epileptic and control hippocampal specimens suggests that the binding affinity of [3H]this compound for mGluR5 remains similar. frontiersin.org
Table 1: Key Binding Parameters of this compound for mGluR5
| Parameter | Value (Rat Brain Membranes) | Value (Human Hippocampus, CA1) | Value (Human Cerebellum) | Reference |
| KD | 1.7 ± 0.2 nmol/L | 1.5 ± 0.2 nmol/L | 0.4 ± 0.02 nmol/L | snmjournals.orgsnmjournals.orgnih.govcapes.gov.brresearchgate.netmedrxiv.org |
| Bmax | 231 ± 18 fmol/mg protein | 1.31 ± 0.1 pmol/mg tissue | 0.08 ± 0.01 pmol/mg tissue | snmjournals.orgsnmjournals.orgnih.govcapes.gov.brresearchgate.netmedrxiv.org |
This compound functions as a non-competitive antagonist of mGluR5. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brresearchgate.netcaymanchem.comtargetmol.comfrontiersin.org Its interaction with mGluR5 is distinct from orthosteric ligands, binding instead to an allosteric site. researchgate.netfrontiersin.orgmedrxiv.org
Blocking studies have consistently demonstrated the specificity of this compound binding. Co-injection of [11C]this compound with unlabeled 2-methyl-6-(3-methoxyphenyl)ethynyl-pyridine (M-MPEP), a known selective mGluR5 antagonist, resulted in significant reductions in [11C]this compound binding. snmjournals.orgsnmjournals.orgnih.govcapes.gov.br Up to 80% specific binding was observed in mGluR5-rich rat brain regions such as the hippocampus and striatum, with no significant blocking effects in the cerebellum, a region with negligible mGluR5 density. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brfrontiersin.org Similarly, MPEP (10 µmol/L) reduced [3H]this compound total binding by over 75% in the cerebellum and over 95% in the hippocampus in human tissue, confirming its use for determining non-specific binding. medrxiv.orgmedrxiv.org
While this compound is highly selective for mGluR5, competitive binding studies with other mGluR5 ligands have shown varying degrees of interaction. For instance, the binding of [11C]AZD9272, another mGluR5 PET radioligand, was almost completely inhibited by fenobam (B1672515) (98% occupancy), but only partially inhibited by this compound (46%) and MTEP (20%) at doses expected to saturate mGluR5. nih.gov This suggests that [11C]AZD9272 might identify unique binding sites or exhibit different pharmacological profiles compared to this compound, even within the mGluR5 allosteric domain. nih.gov Furthermore, this compound has been shown to inhibit quisqualate-induced phosphoinositol accumulation and glutamate-induced calcium release in L(tk-) cells expressing human mGluR5, with IC50 values of 2.4 nM and 2.3 nM, respectively. caymanchem.com
Specificity Validation through Genetic and Pharmacological Approaches
The specificity of this compound for mGluR5 has been rigorously validated through both genetic and pharmacological manipulations, providing robust evidence for its selective targeting of the receptor.
Studies utilizing mGluR5-knockout (KO) animal models have unequivocally demonstrated the specificity of this compound binding. In mGluR5-KO mice, positron emission tomography (PET) studies and ex vivo autoradiography revealed a markedly lower and homogeneous brain uptake of [11C]this compound across all brain regions, in stark contrast to the heterogeneous and high uptake observed in wild-type (WT) mice. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brnih.govresearchgate.net This uniform distribution in KO animals, resembling non-specific binding, substantiates that the specific binding seen in WT animals is indeed attributable to mGluR5. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brnih.govresearchgate.net Additionally, in vitro experiments confirmed that [3H]this compound binding sites were absent in brain slices from mGluR5-KO mice, further supporting the ligand's high specificity for mGluR5. jpn.ca
Ex vivo autoradiography studies in rats and wild-type mice have consistently shown a heterogeneous distribution pattern of [11C]this compound in the brain, which aligns with the known anatomical distribution of mGluR5. snmjournals.orgsnmjournals.orgnih.govcapes.gov.br High accumulation of the tracer was observed in mGluR5-rich regions such as the striatum, hippocampus, and cortex, while uptake in the cerebellum, a region with low mGluR5 density, was negligible. snmjournals.orgsnmjournals.orgnih.govcapes.gov.br This regional specificity was further confirmed by blockade studies where co-injection of [11C]this compound with the mGluR5 antagonist M-MPEP significantly reduced tracer uptake in mGluR5-rich areas by up to 80%, without affecting cerebellar uptake. snmjournals.orgsnmjournals.orgnih.govcapes.gov.brfrontiersin.org
In vitro autoradiography studies using [3H]this compound on human brain sections also demonstrated specific binding patterns. These studies confirmed that MPEP effectively reduces [3H]this compound binding in mGluR5-expressing regions, thereby defining non-specific binding. medrxiv.orgresearchgate.netmedrxiv.org The consistent anatomical distribution patterns observed between in vitro and in vivo estimates of mGluR5 specific binding in rodent brains further underscore the reliability of this compound as a probe for mGluR5. medrxiv.org
Table 2: Specificity Validation of this compound Binding
| Method | Observation in Wild-Type/Control | Observation in mGluR5-KO/Blocked | Conclusion | Reference |
| PET/Autoradiography (in vivo/ex vivo) | Heterogeneous uptake, high in striatum, hippocampus, cortex. | Homogeneous, markedly reduced uptake. | High specificity for mGluR5. | snmjournals.orgsnmjournals.orgnih.govcapes.gov.brnih.govresearchgate.net |
| In vitro Autoradiography | Specific binding in mGluR5-rich regions. | Binding reduced by mGluR5 antagonists (e.g., MPEP). | Confirmed specific binding. | medrxiv.orgresearchgate.netmedrxiv.orgjpn.ca |
Characterization of this compound: Molecular Target, Binding Kinetics, and Preclinical Blocking Studies
The chemical compound this compound, specifically its radiolabeled form [¹¹C]this compound, has emerged as a significant tool in neuropharmacology, primarily for its application in Positron Emission Tomography (PET) imaging. This article details the molecular target characterization, binding kinetics, and findings from pharmacological blocking studies of this compound in various preclinical models.
Pharmacological Blocking Studies in Preclinical Models
Pharmacological blocking studies are critical for validating the specificity of a ligand and for understanding its in vivo behavior. ABP688 has been extensively studied in various preclinical models using specific mGluR5 antagonists to demonstrate its target specificity and utility in assessing receptor availability.
In vivo Blocking in Rodents
Studies in rodents have provided robust evidence for the specificity of this compound binding to mGluR5. In rats, co-injection of [¹¹C]this compound with the mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)-pyridine) resulted in a significant reduction of specific binding. Up to 80% specific binding was observed in mGluR5-rich regions such as the hippocampus and striatum following MPEP administration. cenmed.comguidetopharmacology.org
In mice, blocking experiments using MPEP (6 mg/kg intravenous bolus) demonstrated a 41% reduction in [¹¹C]this compound binding in the striatum. Critically, no significant blocking effect was observed in the cerebellum (-4.8%), supporting the use of the cerebellum as a suitable reference region for quantifying mGluR5 binding due to its negligible mGluR5 density. cenmed.comnih.govguidetopharmacology.org Further confirmation of specificity came from studies in mGluR5-knock-out mice, where a homogeneous and markedly reduced accumulation of [¹¹C]this compound was observed across brain regions compared to wild-type mice. cenmed.comguidetopharmacology.org
Table 2: Representative Blocking Study Results in Rodents
| Blocking Agent | Species | Brain Region | % Reduction in [¹¹C]this compound Binding | Reference |
| MPEP | Rat | Hippocampus | Up to 80% | cenmed.comguidetopharmacology.org |
| MPEP | Rat | Striatum | Up to 80% | cenmed.comguidetopharmacology.org |
| MPEP | Mouse | Striatum | 41% | |
| MPEP | Mouse | Cerebellum | -4.8% (non-significant) |
Studies in Non-Human Primates
In vivo characterization of [¹¹C]this compound has also been performed in non-human primates, specifically baboons (Papio anubis). Test/block studies utilized MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a highly specific mGluR5 antagonist. These studies demonstrated a significant block of [¹¹C]this compound binding, confirming the high specificity of the ligand for mGluR5 in these models. uni.lu The graphical approach used in these studies estimated approximately 90% occupancy of mGluR5 by MTEP. uni.lu Furthermore, test/retest studies in baboons indicated low variability of [¹¹C]this compound binding using an unconstrained two-tissue compartment model. uni.lu These findings are crucial for translating PET imaging techniques to human studies. uni.lu
Preclinical Disease Models
This compound has been employed in preclinical models of neurological disorders to investigate mGluR5 involvement. In a rat model of status epilepticus (SE), [¹¹C]this compound PET imaging revealed significant decreases in mGluR5 non-displaceable binding potential (BPND) across the whole brain during the acute phase following SE. While BPND values in the caudate-putamen reversed in the subacute period, the hippocampus and amygdala continued to show lower values compared to controls, a pattern consistent with immunohistochemistry findings.
In the Q175 mouse model of Huntington's disease, longitudinal PET quantification with [¹¹C]this compound demonstrated a marked reduction in ligand binding in the striatum and cortex of heterozygous mice when compared to wild-type littermates. zhanggroup.org This reduction in mGluR5 levels was further corroborated by postmortem analysis. zhanggroup.org These studies highlight the utility of this compound as a tool for in vivo assessment of mGluR5 changes in disease progression and for evaluating potential therapeutic interventions.
Preclinical in Vivo Neuroimaging Applications of 11c Abp688
Positron Emission Tomography (PET) Imaging in Rodent Models (Rats, Mice) and Non-Human Primates (Baboons, Rhesus Monkeys)
[11C]ABP688 PET imaging has been extensively utilized in preclinical studies across various species, including rats, mice, baboons, and rhesus monkeys, to quantify mGluR5 availability. These studies aim to understand the role of mGluR5 in neurological disorders and to evaluate the efficacy of mGluR5-targeting drugs frontiersin.orgsnmjournals.org.
In both wild-type mice and rats, ex vivo autoradiography and PET studies with [11C]this compound have consistently shown a heterogeneous distribution pattern in the brain, aligning with the known distribution of mGluR5 capes.gov.brsnmjournals.orgresearchgate.net. The highest uptake and radioactivity concentrations are typically observed in mGluR5-rich regions such as the hippocampus, striatum (caudate-putamen), and cortex capes.gov.brsnmjournals.orgresearchgate.netsnmjournals.org. Specifically, in rats, individual hippocampal regions like the dentate gyrus, cornu ammonis-1 (CA1), and stratum radiatum can be differentiated snmjournals.org.
Conversely, regions known to have low densities of mGluR5, such as the cerebellum and white matter, exhibit negligible or significantly lower radioactivity uptake snmjournals.orgsnmjournals.org. This differential uptake pattern underscores the specificity of [11C]this compound binding to mGluR5 capes.gov.brsnmjournals.org. Further validation of this specificity comes from studies in mGluR5-knockout mice, where [11C]this compound accumulation was homogeneous and markedly reduced throughout the brain compared to wild-type mice, confirming its high in vivo selectivity capes.gov.brsnmjournals.orgresearchgate.netnih.gov.
An initial rapid uptake of radioactivity is observed, followed by a gradual clearance from all examined brain regions snmjournals.org. In humans, for instance, radioactivity peaked after approximately 1.7 minutes, with the highest concentration in mGluR5-rich regions like the putamen and caudate, while the cerebellum showed the fastest washout medrxiv.org.
Table 1: Regional Brain Uptake of [11C]this compound in Wild-Type Mice (20 min post-injection) snmjournals.org
| Brain Region | % Normalized Injected Dose per Gram of Tissue (Mean ± SD) |
| Hippocampus | 0.19 ± 0.01 |
| Striatum | 0.22 ± 0.02 |
| Cortex | 0.17 ± 0.01 |
| Cerebellum | 0.03 ± 0.01 |
Table 2: Radioactivity Uptake Ratios in Rat Brain Regions using Cerebellum as Reference (30 min post-injection) snmjournals.org
| Brain Region | Uptake Ratio (Mean ± SD) |
| Striatum | 6.6 ± 0.1 |
| Hippocampus | 5.4 ± 0.1 |
| Cortex | 4.6 ± 0.1 |
The quantification of mGluR5 availability and binding potential (BPND, VT) using [11C]this compound PET is crucial for assessing receptor density and function in preclinical models. BPND, representing the non-displaceable binding potential, and VT, the total volume of distribution, are key outcome measures snmjournals.orgnih.govnih.gov. Kinetic modeling analysis is employed to generate parametric images, with the simplified reference tissue model (SRTM) being a commonly used pharmacokinetic model due to its low variability snmjournals.orgnih.govnih.govplos.org.
Studies in mice have shown that BPND values provide higher discrimination power than VT values in distinguishing between wild-type and heterozygous Q175 mice, an animal model of Huntington's disease nih.govnih.gov. For [11C]this compound VT, the mean relative difference between test and retest scans was generally low (e.g., less than 4.1% in all investigated regions in mice), with intra-animal coefficient of variation (COV) typically below 10% nih.gov. Similarly, for BPND(SRTM), the mean relative difference between test and retest scans was consistently low (e.g., less than 3.5% in mice) nih.gov.
In rats, pharmacological challenges have been used to investigate the sensitivity of [11C]this compound binding to changes in extracellular glutamate (B1630785) levels. For example, ceftriaxone (B1232239) (CEF) administration, which activates the GLT-1 transporter and decreases extracellular glutamate, led to an increase in [11C]this compound BPND in the thalamic ventral anterior (VA) nucleus nih.gov. Conversely, in anesthetized rats, simultaneous microdialysis and microPET studies showed that ethanol-induced increases in glutamate release were accompanied by decreases in striatal [11C]this compound binding mit.edumit.eduresearchgate.net. However, these effects were not always significantly correlated mit.edumit.edu. Mixed findings exist regarding the sensitivity of [11C]this compound PET imaging to extracellular glutamate in preclinical models, with some pharmacological challenges in rodents yielding no observable effect, while non-human primate studies provide some evidence nih.govmdpi.com.
The selection and validation of a suitable reference region, devoid of specific mGluR5 binding, is critical for accurate quantification of [11C]this compound binding potential using reference tissue models frontiersin.orgnih.govmcmaster.ca. The cerebellum has been widely validated and adopted as the reference region for [11C]this compound quantification in various preclinical species, including rats and mice frontiersin.orgsnmjournals.orgnih.govnih.govplos.orgnih.govmcmaster.cadiva-portal.org.
Validation studies have demonstrated that blocking mGluR5 with antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) results in significant reductions in [11C]this compound binding in mGluR5-rich regions (e.g., 41% reduction in striatum in mice, 43-58% in rats), while having a non-significant or negligible effect on cerebellar VT (e.g., -4.8% in mice, -0.01% in rats) frontiersin.orgnih.govnih.govmcmaster.ca. This confirms that the cerebellum can be reliably used as a reference region for [11C]this compound quantification in these species frontiersin.orgnih.govnih.govmcmaster.ca.
Furthermore, studies in mice have shown strong and highly significant correlations between DVR-1 values calculated using noninvasive image-derived input functions (IDIF) and arteriovenous shunt measurements when the cerebellum is used as the reference region (e.g., striatum: r = 0.978, p < 0.0001) nih.govnih.gov. This indicates that noninvasive quantification using IDIF is comparable to arterial input function methods when a valid reference region is employed nih.gov.
In Vivo Receptor Occupancy Studies in Non-Human Primates using Pharmacological Challenges
Receptor occupancy studies in non-human primates are essential for evaluating the in vivo binding of novel therapeutic compounds targeting mGluR5. [11C]this compound has been utilized in such studies to assess the occupancy of mGluR5 by pharmacological agents nih.gov.
In baboons, the specificity of [11C]this compound for mGluR5 was demonstrated through test/block studies using the mGluR5-specific antagonist MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine). These studies estimated approximately 90% occupancy of mGluR5 by MTEP using a graphical approach, indicating high specificity of the ligand nih.govnih.gov. The cerebellum gray matter showed the smallest change in VT (7%) post-MTEP, supporting its use as a reference region in baboons nih.gov.
Pharmacological challenges aimed at modulating endogenous glutamate levels have yielded mixed results regarding their impact on [11C]this compound binding in non-human primates. A pilot study in baboons reported a significant global decrease in [11C]this compound binding after increasing endogenous glutamate with N-acetylcysteine (NAC) nih.govmdpi.comyale.edu. However, a study in rhesus monkeys designed to validate these findings showed an increasing trend in test-retest BPND (13%) and that NAC (50 mg/kg and 100 mg/kg) increased VT (5% and 19% respectively) and decreased BPND (3% and 10% respectively), with significance only for VT at the higher dose nih.govmdpi.com. The interpretability of BPND was complicated by increases in VT in the cerebellum reference region at the higher NAC dose, and the net reduction in BPND from baseline-NAC scans might have been obscured by observed increases in test-retest BPND nih.gov. Despite these complexities, drug-induced perturbation of the glutamate system has been shown to alter [11C]this compound binding in baboons and rhesus monkeys researchgate.net.
Assessment of [11C]this compound Tracer Reproducibility and Variability in Preclinical Longitudinal Studies
The reproducibility and variability of [11C]this compound tracer binding are critical for its reliable application in preclinical longitudinal studies, where changes in receptor availability over time are monitored.
Preclinical test-retest studies in rats and baboons have generally indicated that [11C]this compound provides reproducible outcome measures, with an average percentage difference typically below 10% frontiersin.orgnih.govresearchgate.net. In mice, test-retest scans showed a relative difference below 5%, with no significant bias between scans nih.govnih.gov. The mean relative difference for [11C]this compound VT was less than 4.1% across regions, and for BPND(SRTM), it was less than 3.5% nih.gov. Intra-animal COV was consistently low, generally below 10.2% in all investigated regions nih.gov.
However, some studies in non-human primates and humans have reported larger intra-individual variability or an average increase in [11C]this compound uptake during the retest scan frontiersin.orgnih.govresearchgate.net. For instance, recent studies confirmed regional increased uptake of [11C]this compound during retest scans in rhesus monkeys frontiersin.orgsnmjournals.org. This observed increase in binding during retest scans could potentially be related to circadian variations in mGluR5 availability frontiersin.orgsnmjournals.org. Despite these variations, preclinical literature generally supports excellent reproducibility of [11C]this compound binding researchgate.net.
Longitudinal studies, such as those in the Q175 knock-in mouse model of Huntington's disease, have successfully utilized [11C]this compound PET imaging to characterize mGluR5 levels during disease progression. These studies revealed a marked reduction in ligand binding in the striatum and cortex of heterozygous mice compared to wild-type mice, as well as a temporal decline, demonstrating the utility of [11C]this compound for assessing mGluR5 changes over time snmjournals.org.
Table 3: Reproducibility of [11C]this compound Binding Potential (BPND) in Mouse Brain (Test-Retest Scans) nih.gov
| Region | Mean Relative Difference (%) | Intra-animal COV (%) |
| Striatum | < 3.5 | < 10.2 |
| Hippocampus | < 3.5 | < 10.2 |
| Cortex | < 3.5 | < 10.2 |
| Thalamus | < 3.5 | < 10.2 |
Investigation of Glutamatergic Neurotransmission Dynamics Using 11c Abp688 Pet
Sensitivity to Endogenous Glutamate (B1630785) Fluctuations in Vivo Preclinical Models
Preclinical research in animal models has provided compelling evidence that [11C]ABP688 binding is sensitive to dynamic changes in endogenous glutamate levels. This has been demonstrated through pharmacological modulation of extracellular glutamate and by direct correlation with microdialysis measurements.
Pharmacological agents known to alter extracellular glutamate concentrations have been shown to impact [11C]this compound binding in a manner consistent with an inverse relationship between glutamate levels and tracer binding.
Ethanol (B145695): Acute administration of ethanol has been shown to increase glutamate release. nih.govnih.gov In a study involving anesthetized rats, a low dose of ethanol (0.5 g/kg) led to a significant decrease in striatal [11C]this compound binding potential (BPND) of 6.8 ± 9.6%. nih.govmit.edu This reduction in tracer binding is consistent with the known glutamate-releasing effects of ethanol. nih.govnih.gov Another study in humans demonstrated that acute alcohol consumption, achieving a mean peak blood alcohol level of approximately 60 mg/dL, resulted in a significant 9% average decrease in [11C]this compound BPND across various brain regions. nih.govresearchgate.net
Ceftriaxone (B1232239): This antibiotic is known to upregulate the glutamate transporter GLT-1 (EAAT2), leading to decreased extracellular glutamate levels. nih.gov In a study with rats, administration of ceftriaxone (200 mg/kg) resulted in an increase in [11C]this compound BPND, particularly in the thalamic ventral anterior nucleus. nih.gov This finding supports the hypothesis that reduced extracellular glutamate leads to increased availability of the allosteric binding site for [11C]this compound. nih.gov However, another study investigating a different mGluR5 radioligand, [18F]PSS232, did not observe changes in mGluR5 binding in the thalamic area after ceftriaxone administration in rats. nih.gov
N-acetylcysteine (NAC): NAC is a compound that can increase extrasynaptic glutamate levels by promoting cystine-glutamate antiporter activity. nih.gov In a study with anesthetized baboons, NAC administration led to a significant decrease in [11C]this compound binding potential. nih.gov A similar study in rhesus monkeys aimed to replicate these findings and also reported a global reduction in [11C]this compound binding after NAC administration. nih.gov However, the effects of NAC on [11C]this compound binding in rats have been inconsistent, with one study reporting no significant changes. nih.govnih.gov The dose of NAC may be a critical factor, with higher doses potentially activating both presynaptic and postsynaptic glutamate receptors, leading to complex effects on neurotransmission. mdpi.com
| Pharmacological Agent | Animal Model | Effect on Extracellular Glutamate | Effect on [11C]this compound Binding | Brain Region(s) | Reference(s) |
|---|---|---|---|---|---|
| Ethanol | Rat | Increase | Decrease (6.8 ± 9.6%) | Striatum | nih.govmit.edu |
| Ceftriaxone | Rat | Decrease | Increase | Thalamic Ventral Anterior Nucleus | nih.gov |
| N-acetylcysteine | Baboon | Increase | Decrease | Global | nih.gov |
| N-acetylcysteine | Rhesus Monkey | Increase | Decrease | Global | nih.gov |
| N-acetylcysteine | Rat | Increase | No significant change | Whole brain | nih.govnih.gov |
To more directly establish the relationship between extracellular glutamate concentrations and [11C]this compound binding, studies have employed simultaneous microdialysis and PET imaging.
In a study with anesthetized rats, the administration of a low dose of ethanol (0.5 g/kg) resulted in a concurrent increase in glutamate release in the ventral striatum, as measured by microdialysis (126.9 ± 5.3%), and a decrease in striatal [11C]this compound binding (6.8 ± 9.6%). nih.govmit.edu While both effects were significant, a direct correlation between the magnitude of the glutamate increase and the reduction in tracer binding was not statistically significant (r = 0.25, p = 0.46). nih.govmit.edu
Another study in rats utilized ceftriaxone to decrease extracellular glutamate. nih.gov Following the observation of increased [11C]this compound binding in the thalamic ventral anterior nucleus with PET, subsequent microdialysis in this region confirmed a reduction in extracellular glutamate concentrations. nih.gov In contrast, the frontal cortex, which did not show altered tracer binding, also had stable glutamate levels. nih.gov This provides further evidence for a regional relationship between decreased glutamate and increased [11C]this compound binding. nih.gov
| Pharmacological Challenge | Animal Model | Brain Region | Change in Extracellular Glutamate | Change in [11C]this compound Binding | Correlation | Reference(s) |
|---|---|---|---|---|---|---|
| Ethanol (0.5 g/kg) | Rat | Ventral Striatum | Increase (126.9 ± 5.3%) | Decrease (6.8 ± 9.6%) | Not significant (r = 0.25) | nih.govmit.edu |
| Ceftriaxone (200 mg/kg) | Rat | Thalamic Ventral Anterior Nucleus | Decrease | Increase | Qualitative correlation | nih.gov |
Probing Mechanisms of Neurotransmitter-Induced Receptor Conformational Changes or Internalization Affecting this compound Binding
The observed changes in [11C]this compound binding in response to fluctuations in endogenous glutamate are thought to be mediated by indirect mechanisms, as glutamate does not directly compete with [11C]this compound for its allosteric binding site. nih.gov Two primary hypotheses have been proposed: glutamate-induced conformational changes of the mGluR5 receptor and receptor internalization.
An increase in synaptic glutamate could induce a conformational change in the mGluR5 receptor, which in turn alters the affinity of the allosteric binding site for [11C]this compound. nih.govmit.edu This would lead to a decrease in tracer binding without a change in the actual number of receptors on the cell surface. This mechanism is thought to underlie the rapid changes in [11C]this compound binding observed after acute pharmacological challenges. nih.govmit.edu
Alternatively, a surge in glutamate could trigger the internalization of mGluR5 receptors, thereby reducing the number of available binding sites on the cell surface. nih.govpnas.org This mechanism may be particularly relevant for more sustained changes in glutamate levels and could explain reductions in [11C]this compound binding that persist for longer periods. nih.govmit.edu For instance, ketamine-induced reductions in [11C]this compound binding in humans have been observed to persist for 24 hours, suggesting that receptor internalization may play a role. nih.gov It is plausible that both mechanisms contribute to the observed changes in [11C]this compound binding, with their relative contributions depending on the magnitude and duration of the glutamate fluctuation.
Application of 11c Abp688 in Preclinical Models of Neurological and Psychiatric Conditions
Characterization of mGluR5 Dysregulation in Neurodegenerative Disease Models
Dysregulation of mGluR5 has been implicated in the progression of various neurodegenerative diseases, with [11C]ABP688 PET imaging offering insights into these alterations in vivo.
Studies utilizing the Q175 knock-in mouse model of Huntington's disease (HD) have demonstrated significant reductions in mGluR5 availability as measured by [11C]this compound PET. Longitudinal PET quantification revealed a marked reduction in ligand binding in the striatum and cortex of heterozygous Q175 mice compared to wild-type (WT) littermates. snmjournals.orgnih.govsnmjournals.org
Specifically, [11C]this compound non-displaceable binding potential (BPND) in heterozygous Q175 animals was significantly reduced at multiple time points (6, 9, and 13 months of age) in both the striatum and cortex. Post-mortem analysis at 6 months of age consistently confirmed a decrease in mGluR5 levels in the striatum and cortex of heterozygous mice, without a corresponding difference in neuronal density. snmjournals.orgnih.govuantwerpen.besnmjournals.org
Table 1: [11C]this compound BPND Reduction in Q175 Heterozygous Mice Compared to Wild-Type Mice snmjournals.orgnih.govsnmjournals.org
| Brain Region | Age (Months) | % Reduction in BPND (Heterozygous vs. WT) | p-value |
| Striatum | 6 | -13.1% | < 0.001 |
| Striatum | 9 | -13.5% | < 0.001 |
| Striatum | 13 | -14.2% | < 0.001 |
| Cortex | 6 | -9.8% | < 0.01 |
| Cortex | 9 | -10.2% | < 0.01 |
| Cortex | 13 | -10.6% | < 0.01 |
Longitudinal changes within heterozygous mice also showed a further reduction in [11C]this compound BPND at 13 months compared to 6 months, indicating a temporal decline in mGluR5 availability as the disease progresses. snmjournals.orgnih.govsnmjournals.org
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) plays a critical role in the pathogenesis of Alzheimer's disease (AD), particularly through its interaction with amyloid-beta (Aβ) oligomers and cellular prion protein (PrPC), which can lead to synaptic dysfunction. nih.govalzdiscovery.orgresearchgate.netnih.gov
Table 2: [11C]this compound Distribution Volume Ratio (DVR) in Alzheimer's Dementia Patients vs. Controls unige.chnih.gov
| Brain Region | AD Patients (Mean DVR ± SD) | Controls (Mean DVR ± SD) |
| Bilateral Hippocampus | 1.34 ± 0.40 | 1.69 ± 0.28 |
| Bilateral Amygdala | 1.25 ± 0.29 | 1.54 ± 0.23 |
Note: Data extracted from text; statistical significance not explicitly provided for these specific means, but reduction was reported.
In preclinical AD models, findings have been varied. A study using [11C]this compound PET in AβPP transgenic mice (tg-ArcSwe), an Aβ pathology model, reported similar uptake levels of [11C]this compound regardless of genotype or age. unige.chnih.govnih.gov However, ex vivo immunoblotting in these mice revealed a general decline in mGluR5 expression with age, and a tendency for elevated mGluR5 levels in 16-month-old tg-ArcSwe mice compared to WT mice, although these changes were not quantifiable with PET in vivo. nih.gov Another study, employing a more aggressive transgenic mouse model and a different mGluR5 tracer ([18F]FPEP), observed reduced mGluR5 binding. unige.chnih.gov
In Parkinson's disease (PD) models, mGluR5 dysregulation has been linked to motor complications. Using [3H]this compound autoradiography in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned macaques, researchers observed elevated specific binding of [3H]this compound in the striatum of dyskinetic L-dopa-treated MPTP monkeys. This increase was not seen in MPTP monkeys without dyskinesias when compared to controls. nih.govresearchgate.net This elevated glutamatergic transmission, as indicated by increased mGluR5 specific binding, was associated with motor complications. nih.govresearchgate.net
Table 3: [3H]this compound Specific Binding in MPTP-Lesioned Macaques nih.govresearchgate.net
| Group | Brain Region | mGluR5 Specific Binding (Relative to Control) |
| Dyskinetic L-Dopa-treated MPTP Monkeys | Striatum | Elevated |
| MPTP Monkeys without Dyskinesias | Striatum | No elevation |
Conversely, studies in human alpha-synuclein (B15492655) A53T transgenic rats, another PD model, using (E)-[11C]this compound did not identify differences in mGluR5 BPND values between transgenic and non-carrier rats, and no significant changes were observed with age. Furthermore, no correlation was found between motor activities and mGluR5-related (E)-[11C]this compound BPND values in this model. jneurosci.orgjneurosci.org These contrasting findings suggest that mGluR5 may play distinct roles or exhibit different patterns of dysregulation depending on the specific animal model and the stage or type of PD pathology. jneurosci.org
Role of mGluR5 in Models of Neuropsychiatric Disorders
mGluR5 is also a key player in neuropsychiatric disorders, and [11C]this compound has been used to investigate its involvement in addiction and epilepsy models.
[11C]this compound PET imaging has demonstrated sensitivity to acute alcohol consumption, suggesting its utility in probing glutamatergic changes induced by substances. An acute oral alcohol challenge, targeting a blood alcohol level (BAL) of approximately 60 mg/dL, significantly decreased brain mGluR5 availability, quantified by [11C]this compound BPND. nih.govnih.govresearchgate.net
On average, [11C]this compound BPND values decreased by 9% across brain regions post-alcohol compared to baseline in human participants. This observed decrease in mGluR5 availability aligns with preclinical data, potentially indicating an acute increase in extracellular glutamate concentrations following ethanol (B145695) dosing. nih.govnih.govresearchgate.net
Table 4: Acute Alcohol-Induced Changes in Brain [11C]this compound BPND nih.govnih.govresearchgate.net
| Condition | Mean % Change in [11C]this compound BPND (across brain regions) | p-value |
| Post-alcohol vs. Baseline | -9% | < 0.001 |
In studies involving long-term abstinent male subjects with alcohol dependence, voxel-based analysis of [11C]this compound PET data revealed region-specific alterations. Specifically, significantly lower [11C]this compound BPND was observed in the middle temporal and inferior parietal cortices, while higher BPND was found in the superior temporal cortex, compared to healthy controls. mdpi.com These findings suggest region-specific alterations of mGluR5 availability in vivo in prolonged abstinent individuals with alcohol dependence. mdpi.com
[11C]this compound microPET/CT has successfully evaluated the status and sequential changes of mGluR5 in experimental pilocarpine-induced epilepsy rat models. snmjournals.orgnih.govoup.comfrontiersin.orgresearchgate.net
In the acute phase following status epilepticus (SE), mGluR5 BPND was significantly decreased across the whole brain. During the subacute period, BPND values reversed in the caudate-putamen, but remained lower in the hippocampus and amygdala compared to controls. In the chronic period, global BPND normalized; however, focal reductions persisted in the hippocampus and amygdala on a voxel basis. snmjournals.orgnih.govresearchgate.net These patterns of mGluR5 changes observed with [11C]this compound PET were consistently supported by immunohistochemistry for mGluR5. snmjournals.org The prolonged changes in mGluR5 within the hippocampus suggest an important role for mGluR5 in epileptogenesis. snmjournals.org
Table 5: Temporal Changes in mGluR5 BPND in Pilocarpine-Induced Epilepsy Rat Model snmjournals.orgnih.govresearchgate.net
| Phase After Status Epilepticus | Brain Region/Observation | mGluR5 BPND Change (vs. Control) |
| Acute | Whole brain | Significantly decreased |
| Subacute | Caudate-putamen | Reversed (normalized) |
| Subacute | Hippocampus, Amygdala | Still lower |
| Chronic | Global | Normalized |
| Chronic | Hippocampus, Amygdala (focal reductions on voxel basis) | Decreased |
Models of Stress and Neuroplasticity
The excitatory neurotransmitter glutamate plays a pivotal role in experience-dependent neuroplasticity, encompassing processes relevant to addiction and stress responses. Metabotropic type 5 glutamate (mGlu5) receptors, to which [11C]this compound selectively binds as an allosteric antagonist, are critically involved in synaptic plasticity and are considered potential therapeutic targets for stress-related psychiatric conditions mit.edumit.eduresearchgate.netresearchgate.netnih.govfrontiersin.org. Positron Emission Tomography (PET) imaging with [11C]this compound allows for the in vivo quantification of mGlu5 receptor availability and has been explored as a tool to infer changes in extracellular glutamate levels mit.eduresearchgate.netresearchgate.net.
Detailed Research Findings:
Preclinical studies utilizing [11C]this compound in animal models have provided insights into the dynamics of mGlu5 receptor binding and glutamate release under conditions of stress and pharmacological challenge.
Ethanol-Induced Glutamate Release in Rodents: In awake rats, the administration of a low dose of ethanol (20%, 0.5 g/kg) was shown to induce a significant calcium-dependent increase in glutamate release within the ventral striatum, demonstrating a 190.5 ± 34.7% increase (p < 0.05, n=7) mit.edumit.edu. Concurrent microdialysis and microPET studies in anesthetized rats revealed that ethanol administration led to both an increase in glutamate release (126.9 ± 5.3%, p < 0.001, n=11) and a decrease in striatal [11C]this compound binding (6.8 ± 9.6%, p < 0.05) mit.edumit.eduresearchgate.net. While these effects were observed simultaneously, the changes in extracellular glutamate concentrations and [11C]this compound binding potential (BPND) were not significantly correlated (r = 0.25, p = 0.46) mit.edumit.eduresearchgate.net. The observed ratio of percent glutamate increase to percent [11C]this compound BPND reduction was approximately 4:1 mit.edumit.edu. These findings suggest that while [11C]this compound binding is sensitive to ethanol-induced changes, the method may not reliably quantify moderate changes in glutamate release mit.edumit.eduresearchgate.net.
Table 1: Effects of Ethanol on Glutamate Release and [11C]this compound Binding in Rat Ventral Striatum
| Measurement Parameter | Ethanol Effect (Mean ± SD) | Statistical Significance (p-value) | Number of Animals (n) |
| Glutamate Release (awake rats) | +190.5 ± 34.7% | < 0.05 | 7 |
| Glutamate Release (anesthetized rats) | +126.9 ± 5.3% | < 0.001 | 11 |
| [11C]this compound Binding (anesthetized rats) | -6.8 ± 9.6% | < 0.05 | 11 |
Stress-Induced Changes in Humans: In human studies, a laboratory stressor was capable of inducing significant changes in self-reported mood and sympathetic nervous system activation, alongside alterations in the magnetic resonance spectroscopy (MRS) index of striatal glutamate reuptake (Glx/Cr levels) (p = 0.048) mit.eduresearchgate.net. However, these stress-induced physiological and neurochemical changes were not accompanied by significant alterations in [11C]this compound BPND (ps > 0.21, n=9) and did not show a correlation with changes in BPND (ps > 0.074) mit.edumit.eduresearchgate.net. The high variability in [11C]this compound binding, which can be up to 70% in repeated scans on the same day, suggests that factors such as circadian rhythms or the dynamics of stress-induced glutamate release may influence receptor availability mit.edu.
mGluR5 Alterations in Psychiatric Conditions: Altered mGlu5 receptor availability, as measured by PET/[11C]this compound, has been identified in various psychiatric and neurodegenerative disorders, including major depressive disorder (MDD), substance use disorders, epilepsy, and frontotemporal dementia mit.edumit.edunih.govresearchgate.net. In the context of stress-related disorders, studies on MDD have shown mixed results regarding mGluR5 availability, with some reporting no differences or lower levels, potentially reflecting the heterogeneity of the disorder nih.govresearchgate.net. Conversely, in post-traumatic stress disorder (PTSD), higher cortical mGluR5 availability in vivo has been observed and correlated positively with avoidance symptoms pnas.org. This observation is supported by post-mortem evidence of up-regulation of SHANK1, a protein that anchors mGluR5 to the cell surface, in PTSD patients pnas.org. Furthermore, studies in addiction models have shown altered mGluR5 availability in individuals exposed to substances like tobacco, cannabis, alcohol, and cocaine researchgate.netpnas.orgpnas.org. Smokers and ex-smokers, for instance, exhibited marked global reductions in mGluR5 distribution volume ratio (DVR) compared to non-smokers pnas.org.
Comparative Analysis with Other Mglur5 Pet Radioligands
Comparative Binding Affinities and Specificities of ABP688 and Analogues
The binding affinity and specificity of a radioligand are critical for accurate and reliable PET imaging. This compound, a negative allosteric modulator (NAM) of mGluR5, exhibits good lipophilicity (Log D = 2.4) and moderate affinity, with reported Kd values ranging from 1.7 nM to 5.6 nM. nih.govnih.gov It demonstrates high affinity and selectivity for the mGluR5 allosteric binding site. zhanggroup.orgamericanelements.com
In comparison, [18F]FPEB, another mGluR5-selective radioligand, shows high specificity for the receptor. nih.govuni.lu Pharmacological pretreatment with the highly selective mGluR5-negative allosteric modulator MTEP has been shown to achieve full blockage of [18F]FPEB binding in rats, confirming its selectivity. uni.lu
[11C]MTEP itself is primarily utilized as a pharmacological tool to demonstrate the specificity of other mGluR5 radioligands rather than as a primary imaging tracer for mGluR5 quantification. Its IC50 for mGluR5 is reported as 10.2 nM. uni.lu
AZD9272, available in both [11C]- and [18F]-labeled forms, presents a distinct pharmacological profile. It is a potent and selective mGluR5 antagonist with IC50 values of 2.6 nM and 7.6 nM for rat and human receptors, respectively, demonstrating over 3900-fold selectivity for mGluR5 over other mGlu receptors. tocris.com However, radiolabeled AZD9272 displays a regional distribution pattern that differs from other mGluR5 radioligands, with high binding observed in the ventral striatum, midbrain, thalamus, and cerebellum. idrblab.net Notably, while its binding is almost completely inhibited by fenobam (B1672515) (98% occupancy), it is only partially inhibited by this compound (46%) and MTEP (20%), suggesting a unique binding interaction. idrblab.net Furthermore, [18F]AZD9272 has shown additional non-mGluR5-related binding, potentially to monoamine oxidase-B (MAO-B), with up to 90% of specific binding being inhibited by an MAO-B-selective ligand. thegoodscentscompany.com
[18F]PSS223 demonstrates high affinity for mGluR5 (3.3 nM), comparable to [11C]this compound (1.7 nM), indicating that the extended side chain does not significantly impair binding affinity. wikipedia.org Its specificity for mGluR5 over mGluR1 has been confirmed through blockade experiments. wikipedia.org Another analogue, [18F]SP203, is characterized by its high affinity (IC50 = 0.036 nM) and mGluR5 selectivity. cenmed.com
A comparative overview of binding affinities is presented in Table 1.
Table 1: Comparative Binding Affinities of mGluR5 PET Radioligands
| Radioligand | Target | Affinity (Kd / Ki / IC50) | Specificity | Notes |
| [11C]this compound | mGluR5 | Kd: 1.7 - 5.6 nM nih.govcenmed.com | High affinity and selectivity for mGluR5 allosteric site zhanggroup.orgamericanelements.com | Most widely used in clinical studies cenmed.com |
| [18F]FPEB | mGluR5 | Not explicitly stated, but selective | High specificity; full blockage by MTEP in rats nih.govuni.lu | - |
| [11C]MTEP | mGluR5 | IC50: 10.2 nM uni.lu | Highly selective mGluR5 NAM uni.lunih.gov | Primarily used as a blocking agent uni.lu |
| AZD9272 | mGluR5 | IC50: 2.6 nM (rat), 7.6 nM (human) tocris.com | >3900-fold selectivity over other mGluRs; partial inhibition by this compound/MTEP tocris.comidrblab.net | Distinct regional binding pattern; potential MAO-B binding idrblab.netthegoodscentscompany.com |
| [18F]PSS223 | mGluR5 | 3.3 nM wikipedia.org | High specificity for mGluR5 over mGluR1 wikipedia.org | Affinity similar to [11C]this compound wikipedia.org |
| [18F]SP203 | mGluR5 | IC50: 0.036 nM cenmed.com | mGluR5-selective cenmed.com | - |
Evaluation of Preclinical Imaging Characteristics and Limitations of this compound Analogues
Preclinical evaluation is essential to characterize the in vivo behavior of PET radioligands. [11C]this compound demonstrates rapid brain uptake, fast kinetics, and an absence of brain-permeable radiolabeled metabolites, making it a favorable PET ligand. americanelements.comgoogle.com Its brain uptake pattern is consistent with the known distribution of mGluR5, showing higher uptake in mGluR5-rich regions like the insula, ventral striatum, temporal lobe, cingulate, and medial prefrontal cortex, with lower binding in the thalamus and cerebellum. researchgate.net The cerebellum is often considered a suitable reference region for [11C]this compound quantification, although some studies indicate that no region is entirely devoid of mGluR5 receptors. google.comlinguateca.pt A significant limitation of [11C]this compound is the short physical half-life of carbon-11 (B1219553) (20 minutes), which restricts its clinical application to facilities with an on-site cyclotron. nih.govnih.govuni.luwikipedia.orgcenmed.comnih.govnih.govidrblab.netresearchgate.netfishersci.pt Additionally, human studies have shown within-subject variability in [11C]this compound binding, with some subjects exhibiting significantly higher binding in retest scans, potentially linked to physiological changes such as endogenous glutamate (B1630785) levels. researchgate.net It also appears to be more sensitive to changes in endogenous glutamate than other mGluR5 radioligands. nih.gov
[18F]FPEB was developed to address the half-life limitation of [11C]this compound, benefiting from fluorine-18's longer half-life (109.8 minutes). nih.govuni.luwikipedia.org In preclinical rat studies, [18F]FPEB shows rapid brain uptake, with peak binding observed in the striatum. nih.gov It exhibits favorable reversible kinetics, allowing for accurate quantification with scan durations of at least 60 minutes, and low intersubject variability. nih.gov Crucially, no significant brain radiometabolites are observed, and the cerebellum serves as a viable reference region. uni.lunih.govnih.gov However, [18F]FPEB undergoes rapid conversion to polar radiometabolites in plasma, with only 44% intact tracer at 10 minutes and 11% at 180 minutes post-injection in rats. uni.lunih.gov Mild defluorination, evidenced by radioactivity uptake in bone structures, has also been noted in later scan frames. nih.govnih.gov Despite its favorable characteristics, [18F]FPEB has a lower specific signal-to-noise ratio compared to [11C]this compound due to higher non-specific binding, which can complicate quantification. nih.gov It also appears unable to measure acute fluctuations in endogenous glutamate levels in vivo. nih.gov
[11C]AZD9272's short half-life and complex radiosynthesis posed challenges. thegoodscentscompany.com Its [18F]-labeled counterpart, [18F]AZD9272, offers advantages such as higher image resolution and a longer half-life. thegoodscentscompany.com In non-human primates, [18F]AZD9272 shows maximum whole brain radioactivity concentration between 4.9-6.7% of the injected dose and high metabolic stability, with 59-64% parent radioligand remaining in plasma at 120 minutes. thegoodscentscompany.com A key limitation, however, is its significant non-mGluR5 binding, particularly to MAO-B, which can confound specific mGluR5 signal interpretation. idrblab.netthegoodscentscompany.com
[18F]PSS223, while showing high in vitro affinity and specificity for mGluR5, has demonstrated suboptimal in vivo characteristics in rats. It exhibits fast clearance from the brain and low metabolic stability in this species, making clear visualization of mGluR5 challenging. wikipedia.orgumich.edu Significant metabolism by rat liver microsomal enzymes and accumulation of radioactivity in the skull and jaws (indicating defluorination) further limit its utility in rat PET studies. wikipedia.orgumich.edu However, it shows higher stability in human liver microsomes, suggesting potential for use in higher animals. wikipedia.orgumich.edu
[18F]PSS232, another [18F]-labeled analogue of this compound, has shown more promising preclinical results. It exhibits favorable in vitro and in vivo properties, including high selectivity for mGluR5 and improved stability compared to [18F]PSS223. fishersci.pt Its brain uptake pattern is similar to [11C]this compound and aligns with the known distribution of mGluR5. Image data for [18F]PSS232 are reproducible in test-retest studies, with variability ranging from 6.8% to 8.2%.
[18F]SP203, despite its high affinity and selectivity, has been associated with problematic defluorination in animals, leading to skull uptake and potential quantification errors due to troublesome radiometabolites. nih.govtocris.com
A summary of preclinical imaging characteristics and limitations is provided in Table 2.
Table 2: Preclinical Imaging Characteristics and Limitations of mGluR5 PET Radioligands
| Radioligand | Key Preclinical Imaging Characteristics | Limitations |
| [11C]this compound | Rapid brain uptake, fast kinetics, absence of brain-permeable radiolabeled metabolites. Consistent anatomical distribution. Cerebellum as reference region. americanelements.comgoogle.comresearchgate.net | Short half-life (20 min) limits accessibility. nih.govnih.govuni.luwikipedia.orgcenmed.comnih.govnih.govidrblab.netresearchgate.netfishersci.pt Potential variability in human binding, sensitivity to endogenous glutamate. nih.govresearchgate.net |
| [18F]FPEB | Rapid brain uptake (peak in striatum), favorable reversible kinetics (≥60 min scans), low intersubject variability. No significant brain radiometabolites. Cerebellum as reference region. nih.govuni.lunih.govnih.govnih.gov | Rapid plasma metabolism to polar radiometabolites. uni.lunih.gov Mild defluorination (bone uptake). nih.govnih.gov Lower specific signal-to-noise ratio than [11C]this compound. nih.gov Unable to measure acute glutamate fluctuations. nih.gov |
| [11C]AZD9272 | - | Short half-life (20 min), difficult radiosynthesis automation. thegoodscentscompany.com |
| [18F]AZD9272 | Max whole brain radioactivity 4.9-6.7%ID in monkeys. High metabolic stability (59-64% parent in plasma at 120 min). Consistent binding pattern with [11C]AZD9272. thegoodscentscompany.com | Distinct regional distribution. idrblab.net Significant non-mGluR5 binding (e.g., MAO-B). idrblab.netthegoodscentscompany.com |
| [18F]PSS223 | High stability in human liver microsomes (20% metabolism in 60 min). LogD within optimal lipophilicity range for BBB passage. wikipedia.orgumich.edu | Fast clearance from brain and low metabolic stability in rats. wikipedia.orgumich.edu Rapid wash-out. High accumulation in skull/jaws (defluorination) in rats. wikipedia.orgumich.edu |
| [18F]PSS232 | Favorable in vitro/in vivo properties, high selectivity. Improved stability. Brain uptake similar to [11C]this compound. Reproducible test-retest (6.8-8.2% variability). fishersci.pt | - |
| [18F]SP203 | High affinity and selectivity. Suitable lipophilicity. cenmed.com | Problematic defluorination in animals, leading to skull uptake and quantification errors. nih.govtocris.com |
Future Directions in Abp688 Mediated Preclinical Research
Expanding the Scope of Preclinical Disease Model Applications and Mechanistic Insights
The versatility of ABP688 as a PET tracer for mGluR5 makes it a valuable asset for investigating various neurological and psychiatric disorders in preclinical animal models. Research has already demonstrated its applicability in models of Alzheimer's disease amyloidosis, where it has been used to study cerebral amyloid-beta pathology and synaptic deficits wikipedia.orgresearchgate.netnih.gov. Studies have shown reduced mGluR5 binding in the hippocampus and amygdala in Alzheimer's disease models, consistent with observed mGluR5 expression changes wikipedia.orgnih.gov.
Beyond Alzheimer's, this compound has been employed in models of epilepsy, revealing localized abnormalities in mGluR5 availability during epileptogenesis fishersci.ca. Its role extends to other conditions such as Huntington's disease, major depressive disorder, substance use disorders, anxiety, Parkinson's disease, and schizophrenia, where mGluR5 alterations are implicated in disease pathophysiology mims.commedicaljournals.senih.gov. For instance, lower mGluR5 levels in the brain have been observed in depressive groups using [11C]this compound PET nih.gov. The continued expansion of this compound application in these diverse preclinical models will provide deeper mechanistic insights into the role of mGluR5 in disease progression and therapeutic responses.
Mechanistically, this compound's binding to the mGluR5 allosteric site is influenced by endogenous glutamate (B1630785) levels, although the precise nature of this interaction remains an area of ongoing investigation wikipedia.orgwikidata.orgmedicaljournals.se. This sensitivity to glutamate dynamics positions this compound as a potential tool for indirectly assessing changes in glutamatergic neurotransmission, a critical aspect of many neuropsychiatric conditions wikipedia.orgwikidata.org. Future research will likely focus on elucidating the exact conformational changes and receptor states that influence this compound binding in response to varying glutamate concentrations.
Integration with Complementary Neurobiological Methodologies (e.g., In Vivo Microdialysis, Magnetic Resonance Spectroscopy in Animal Models)
To gain a more comprehensive understanding of brain function and pathology, this compound-mediated PET imaging is increasingly integrated with other advanced neurobiological methodologies in preclinical settings.
In Vivo Microdialysis : This technique allows for the direct measurement of extracellular neurotransmitter levels in awake, freely moving animals, providing a crucial complement to imaging data. Simultaneous microdialysis and microPET studies in rats have been conducted to investigate the relationship between glutamate release and [11C]this compound binding. For example, studies have shown increases in glutamate release in the ventral striatum of awake rats following ethanol (B145695) administration, although the correlation with [11C]this compound binding changes was not always significant wikipedia.orgwikidata.orgmims.com. Similarly, a ceftriaxone (B1232239) challenge, which reduces glutamate levels, led to increased [11C]this compound binding in the thalamic ventral anterior nucleus, a finding confirmed by microdialysis measurements of reduced glutamate in the same region guidetopharmacology.org. Future studies will aim to refine these integrated approaches to better correlate dynamic neurotransmitter fluctuations with receptor availability measured by this compound PET.
Magnetic Resonance Spectroscopy (MRS) : MRS provides non-invasive quantification of various brain metabolites, including glutamate and glutamine (Glx), offering insights into metabolic and neurochemical states. While primarily used in human studies to assess striatal glutamate reuptake, its integration with this compound PET in animal models can provide a more holistic view of glutamatergic system integrity wikipedia.orgwikidata.orgmims.com. Combined PET-MRS studies could help differentiate between changes in receptor density and changes in glutamate turnover, enhancing the mechanistic interpretation of this compound binding alterations.
Magnetic Resonance Imaging (MRI) : Structural MRI is routinely used in preclinical PET studies for accurate anatomical co-registration of PET images, providing precise localization of this compound binding within specific brain regions wikipedia.orgmims.comfishersci.ca. The development of hybrid PET-MRI systems, which allow for simultaneous acquisition of both modalities, represents a significant advancement. These systems offer improved spatial resolution matching between molecular and structural images, enabling more accurate and precise localization of mGluR5 changes in animal models researchgate.net. This integration is particularly valuable for longitudinal studies where subtle volumetric or structural changes might influence PET signal interpretation.
Advancements in Quantitative Imaging Methods and Kinetic Modeling Approaches for Preclinical Data
Accurate quantification of this compound PET data is paramount for reliable preclinical research. Significant progress has been made in refining quantitative imaging methods and kinetic modeling approaches.
Kinetic Modeling : For [11C]this compound, two-tissue compartment models (2TCM) have been demonstrated to be superior for analyzing tracer kinetics compared to one-tissue compartment models, providing more accurate estimates of total distribution volume (VT) nih.govzhanggroup.org. The Logan plot, a non-compartmental method, is also a useful tool for estimating VT, particularly when fast pixel-wise parametric maps are desired nih.gov. Ongoing work focuses on optimizing these models for various experimental conditions and animal models to ensure robust and reproducible quantification.
Reference Regions and Input Functions : The cerebellum is frequently employed as a reference region for [11C]this compound quantification in both preclinical and clinical studies, due to its low mGluR5 expression wikidoc.orgnih.govzhanggroup.org. Studies have shown strong correlations between binding potential (BPND) values derived using the cerebellum as a reference and those obtained through arterial input methods, supporting its validity for non-invasive quantification wikidoc.orgzhanggroup.org. The development of image-derived input functions (IDIFs) from PET data offers a less invasive alternative to arterial blood sampling for full pharmacokinetic modeling in preclinical studies, further streamlining the quantification process wikidoc.orgwikidata.org. Future efforts will continue to validate and standardize these non-invasive quantification methods across different species and disease states.
Reproducibility and Variability : Ensuring the reproducibility of this compound PET measurements is critical for translational research. Preclinical test-retest studies in rats and baboons have shown that [11C]this compound provides reproducible outcome measures, with average percentage differences typically below 10% wikidoc.org. Continued efforts to minimize intra-individual variability and establish robust test-retest reliability across diverse preclinical models will enhance the reliability and translatability of this compound PET findings.
The advancements in this compound-mediated preclinical research, encompassing expanded disease model applications, integration with complementary neurobiological techniques, and refined quantitative imaging methods, collectively pave the way for a deeper understanding of mGluR5's role in brain health and disease, ultimately facilitating the development of novel therapeutic strategies.
Q & A
Q. What methodological considerations are critical for synthesizing [11C]ABP688 with optimal isomer ratios?
[11C]this compound exists as (E)- and (Z)-isomers, with the (E)-isomer demonstrating higher mGluR5 affinity. Synthesis protocols must prioritize minimizing (Z)-isomer contamination, as even low levels (e.g., 8–22% Z-isomer) reduce binding potential (BPND) by competing for receptor sites . For example, heating the precursor to 90°C during methylation improves the E:Z ratio to >10:1 . HPLC purification using a Cholester column further isolates the (E)-isomer, enhancing radiochemical purity (>99%) and BPND accuracy in preclinical models . Researchers should report isomer ratios and validate purity via analytical HPLC to control variability in clinical studies .
Q. Why is the cerebellum grey matter commonly used as a reference region for [11C]this compound PET quantification?
The cerebellum exhibits negligible mGluR5 density in humans and non-human primates, making it a suitable reference for estimating non-specific binding . Simplified reference tissue models (SRTM) calculate BPND as (target region VT / cerebellum VT) – 1, avoiding invasive arterial sampling . However, preclinical rodent studies caution against cerebellar referencing due to species-specific mGluR5 expression . Methodological consistency in reference region selection is critical for cross-study comparisons, particularly in disorders like schizophrenia where cerebellar pathology may confound results .
Q. How do demographic variables like sex influence [11C]this compound binding potential (BPND)?
Sex differences significantly impact BPND, with males showing 17% higher mGluR5 availability in prefrontal cortex, striatum, and hippocampus compared to females . This variability persists independent of menstrual cycle phase, suggesting intrinsic neurobiological factors. Studies must stratify cohorts by sex and include it as a covariate in regression models to mitigate confounding .
Advanced Research Questions
Q. What factors contribute to test-retest variability in [11C]this compound PET studies, and how can reliability be improved?
Test-retest variability ranges from 11–21% across regions, with limbic areas (e.g., hippocampus) showing the highest variability due to low receptor density and signal-to-noise ratios . Consistency in scan timing (e.g., morning sessions to control circadian effects), motion correction, and kinetic modeling (e.g., SRTM over NIGA for lower variability) enhance reproducibility . Preprocessing pipelines should include frame-based realignment and partial volume correction, especially in small structures .
Q. How does the inclusion of (Z)-[11C]this compound isomers affect quantitative receptor occupancy studies?
The (Z)-isomer competes with (E)-[11C]this compound for mGluR5 binding, artificially lowering BPND estimates. Preclinical rat studies demonstrate that a 5:1 E:Z ratio reduces striatal BPND by 15–20% compared to pure (E)-isomer preparations . For drug occupancy studies, isomer contamination may obscure true occupancy levels; thus, radiochemical purity ≥95% (E)-isomer is recommended .
Q. What kinetic modeling approaches optimize [11C]this compound quantification in pharmacological challenge paradigms?
The two-tissue compartment model (2TCM) with arterial input provides the most accurate VT estimates, while SRTM balances practicality and precision for BPND . For occupancy studies, the Lassen plot or graphical analysis (e.g., Logan plot) is preferred, as these methods account for transient equilibrium shifts during cognitive or pharmacological challenges . Multi-linear analysis (MA1) with t* = 40 min reduces noise-induced bias in VT calculations .
Q. How do confounders like smoking status or psychiatric comorbidities impact [11C]this compound binding in clinical cohorts?
Smoking acutely reduces mGluR5 availability, necessitating a 2-hour abstinence pre-scan to stabilize BPND . In schizophrenia (SZ) cohorts, smoking-adjusted analyses reveal no significant BPND differences vs. controls, underscoring the need for rigorous confounder control (e.g., Framing Scheme methods to balance subgroups) . Comorbid depression further complicates interpretation, as MDD is associated with 20–30% lower prefrontal BPND independent of SZ .
Q. What preclinical evidence supports [11C]this compound specificity for mGluR5 in occupancy studies?
Rodent blocking studies with MPEP (mGluR5 antagonist) show dose-dependent BPND reductions up to 90%, while mGluR5 knockout mice exhibit homogeneous tracer distribution, confirming specificity . In baboons, fenobam (mGluR5 modulator) demonstrates saturable occupancy, validating [11C]this compound for translational drug development .
Clinical Research Applications
Q. How does [11C]this compound PET elucidate mGluR5 dysregulation in major depressive disorder (MDD)?
MDD patients exhibit 20–25% lower BPND in prefrontal cortex, insula, and hippocampus, correlating with symptom severity . Postmortem studies corroborate reduced mGluR5 protein expression in Brodmann area 10, suggesting receptor downregulation as a compensatory response to glutamate hyperactivity . Multi-modal protocols combining PET with rs-fMRI reveal altered functional connectivity in default-mode networks, linking mGluR5 deficits to depressive pathophysiology .
Q. Can [11C]this compound PET inform cognitive task-induced glutamate dynamics?
Yes. Auditory cognitive tasks during PET-MR scans induce rapid BPND reductions (∼10%) in prefrontal regions, reflecting task-dependent receptor internalization or glutamate release . Dynamic scans with event-related designs are recommended to capture transient binding changes, though motion artifacts necessitate robust motion-correction algorithms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
